molecular formula C7H12O4 B1594104 Butanedioic acid, ethyl methyl ester CAS No. 627-73-6

Butanedioic acid, ethyl methyl ester

Cat. No. B1594104
CAS RN: 627-73-6
M. Wt: 160.17 g/mol
InChI Key: HXXRQBBSGZDQNP-UHFFFAOYSA-N
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Description

Butanedioic acid, ethyl methyl ester, also known as dimethyl succinate, is a colorless liquid with a fruity odor. It is commonly used as a flavoring agent in the food industry, as well as a solvent and intermediate in organic synthesis. In recent years, there has been growing interest in the scientific research applications of butanedioic acid, ethyl methyl ester due to its potential as a building block for various pharmaceuticals and agrochemicals.

Scientific Research Applications

  • Synthesis of Perfumery Compounds Butanedioic acid, ethyl methyl ester, plays a role in the synthesis of perfumery compounds. It's involved in processes like Claisen ester condensation, Michael addition, and Dieckmann ester condensation, which are essential steps in synthesizing fragrances like 3-methyl-2-hydroxy-cyclopent-2-en-1-one (Zhou, 2005).

  • Composition of Volatile Compounds in Wine Butanedioic acid, ethyl methyl ester, is also significant in the study of wine's volatile compounds. It undergoes changes when subjected to heat and light, impacting the overall composition and flavor profile of wines (D’Auria et al., 2009).

  • Biomedical Applications In the biomedical field, butanedioic acid, ethyl methyl ester derivatives are used in synthesizing block copolymers. These copolymers have potential applications in developing nanocarriers for drug delivery, owing to their responsive behaviors to factors like temperature and pH (Jin et al., 2010).

  • Biofuels Research Research on biofuels includes studying the combustion chemistry of esters like methyl butanoate and ethyl propanoate. These studies are essential for understanding and developing renewable biofuels (Metcalfe et al., 2007).

  • Preparation and Characterization of Biodiesels Butanedioic acid, ethyl methyl ester, contributes to the preparation and characterization of biodiesels. It's used in the transesterification process with various vegetable oils, influencing the fuel properties of biodiesels (Lang et al., 2001).

  • Chemical Production Processes In chemical engineering, butanedioic acid, ethyl methyl ester is involved in improving esterification and transesterification processes. Its use in pervaporation membrane reactors, for instance, enhances the yield of desired ester products (Zhang et al., 2014).

properties

IUPAC Name

4-O-ethyl 1-O-methyl butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-3-11-7(9)5-4-6(8)10-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXRQBBSGZDQNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074327
Record name Butanedioic acid, ethyl methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanedioic acid, ethyl methyl ester

CAS RN

627-73-6
Record name Ethyl methyl succinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanedioic acid, 1-ethyl 4-methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 1-ethyl 4-methyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanedioic acid, ethyl methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanedioic acid, 1-ethyl 4-methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
É Miklósy, Z Kerényi - Analytica Chimica Acta, 2004 - Elsevier
The most famous wine type of Hungary is Tokaji Aszú. Noble rotted botrytised (Aszú) grape berries and a specific vinification technology give its unique delicious aroma and taste. The …
Number of citations: 79 www.sciencedirect.com
E Miklosy, Z Kalmar, Z Kerenyi - Acta Alimentaria, 2004 - akjournals.com
The present work compares volatile aroma components identified in dry base wines, young Aszú wines and noble rotted (aszú) grape berries from Tokaj wine district in Hungary. …
Number of citations: 47 akjournals.com
Z Wei, X Liu, Y Huang, J Lu… - Journal of food …, 2019 - Wiley Online Library
The volatile aroma compounds in wines produced from Chinese wild/hybrid species were investigated in comparison to wines from European grapes. Volatiles were extracted by …
Number of citations: 20 onlinelibrary.wiley.com
M Csóka, M Amtmann, DN Sárdy… - Journal of Applied …, 2013 - researchgate.net
Two high quality Kadarka wines of the Great Plains of Hungary and Szekszárd terroirs were thoroughly analysed by GC-MS measurements subsequent to a two step sample …
Number of citations: 5 www.researchgate.net
J Zhu, JL Shi, Y Lu, LP Liu… - Journal of the Institute of …, 2016 - Wiley Online Library
The decrease in the content of higher alcohols and the increase in the ester content in alcoholic drinks are normally achieved by the aging process over years. This study examined the …
Number of citations: 15 onlinelibrary.wiley.com
R Prado, X Erdocia, GF De Gregorio… - ACS Sustainable …, 2016 - ACS Publications
Willow biomass was subjected to different pretreatment conditions with triethylammonium hydrogen sulfate as solvent, and the produced lignin solutions were treated by oxidation either …
Number of citations: 61 pubs.acs.org
J Vestner, S Malherbe, M Du Toit… - Journal of agricultural …, 2011 - ACS Publications
Headspace solid phase microextraction in combination with comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (HS-SPME-GC×GC-TOF-…
Number of citations: 32 pubs.acs.org
BT Weldegergis, A De Villiers, C McNeish… - Food Chemistry, 2011 - Elsevier
As part of the ongoing research into the chemical composition of the uniquely South African wine cultivar Pinotage, the volatile composition of nine young wines of this cultivar was …
Number of citations: 108 www.sciencedirect.com
OA Eseyin, MA Sattar, HA Rathore… - Pakistan journal of …, 2018 - researchgate.net
Telfairia occidentalis possesses high antioxidant activity. However, the antioxidant components of the plant have not yet been identified. This study was undertaken to identify the …
Number of citations: 20 www.researchgate.net
Q Li, D Liu, X Hou, P Wu, L Song, Z Yan - Bioresource Technology, 2016 - Elsevier
The influences of solvent on hydro-liquefaction of cellulose, xylan, and lignin were investigated using micro-autoclave. The maximum conversion and bio-oil yield obtained from …
Number of citations: 50 www.sciencedirect.com

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